Rezivertinib analogue 1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C27H33N7O2 |

|---|---|

分子量 |

487.6 g/mol |

IUPAC 名称 |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]acetamide |

InChI |

InChI=1S/C27H33N7O2/c1-18(35)29-22-15-23(26(36-6)16-25(22)33(4)14-13-32(2)3)31-27-28-12-11-21(30-27)20-17-34(5)24-10-8-7-9-19(20)24/h7-12,15-17H,13-14H2,1-6H3,(H,29,35)(H,28,30,31) |

InChI 键 |

FZPRMSLRRIEUNO-UHFFFAOYSA-N |

规范 SMILES |

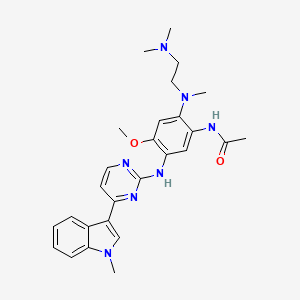

CC(=O)NC1=CC(=C(C=C1N(C)CCN(C)C)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C |

产品来源 |

United States |

Foundational & Exploratory

Synthesis and Isolation of Rezivertinib Analogue 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezivertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with the T790M resistance mutation. As with any pharmaceutical agent, the synthesis and purification processes are critical to ensure the final product's safety and efficacy. During the synthesis of related compounds, such as osimertinib (B560133), various process impurities can arise. This technical guide focuses on "Rezivertinib analogue 1," an identified process impurity of osimertinib mesylate. Understanding the formation, isolation, and characterization of such analogues is paramount for quality control and regulatory compliance in drug manufacturing.

This compound is not typically a target molecule for synthesis but rather an impurity that requires careful monitoring and control. This guide provides a comprehensive overview of the likely synthetic pathway leading to its formation, detailed protocols for its isolation and characterization, and relevant quantitative data.

Mechanism of Action of Rezivertinib

Rezivertinib selectively and irreversibly inhibits mutant EGFR, including both the sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1] By binding to the ATP-binding site of the EGFR kinase domain, it blocks the downstream signaling pathways, primarily the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation and survival.[1] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells harboring these specific EGFR mutations.

Signaling Pathway of Rezivertinib Inhibition

Caption: EGFR signaling pathway inhibited by Rezivertinib.

Synthesis of this compound (as an Osimertinib Impurity)

The synthesis of this compound is intrinsically linked to the synthesis of osimertinib, where it is formed as a process-related impurity. The formation of such impurities can occur due to side reactions, incomplete reactions, or the presence of reactive intermediates. The core structure of these molecules is a pyrimidine (B1678525) ring, a common scaffold for EGFR inhibitors.

General Synthetic Approach for Pyrimidine-Based EGFR Inhibitors

The synthesis of pyrimidine derivatives, the core of Rezivertinib and its analogues, often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea, or guanidine (B92328) derivative.[2][3][4] Modifications to this general strategy allow for the introduction of various substituents required for potent EGFR inhibition.

Postulated Formation of this compound

Detailed synthetic routes for osimertinib are proprietary; however, based on published patents and literature, a plausible multi-step synthesis can be outlined. A key step in the synthesis of osimertinib involves the coupling of a substituted pyrimidine core with a substituted aniline. "this compound" is likely formed from a side reaction during this process or from a starting material impurity.

Experimental Protocols

The following protocols are based on general procedures for the synthesis of pyrimidine derivatives and the purification of pharmaceutical impurities.

Protocol 1: Synthesis of a Key Pyrimidine Intermediate

This protocol describes a general method for synthesizing a 2-amino-4-(substituted)-pyrimidine, a common intermediate in the synthesis of EGFR inhibitors.

-

Reaction Setup: A solution of a substituted chalcone (B49325) (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in isopropanol (B130326) is prepared in a round-bottom flask equipped with a reflux condenser.

-

Base Addition: Sodium isopropoxide (2 equivalents) is added portion-wise to the stirred solution.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and water.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate to afford the desired pyrimidine intermediate.

Protocol 2: Isolation and Purification of this compound

The isolation of a specific impurity from a complex reaction mixture requires robust chromatographic techniques.

-

Initial Separation: The crude reaction mixture from the final step of the osimertinib synthesis is subjected to flash column chromatography on silica gel. A solvent system is chosen based on TLC analysis to achieve initial separation of the major components.

-

Preparative HPLC: Fractions containing the desired impurity (as identified by LC-MS analysis) are pooled and concentrated. The resulting material is then subjected to preparative high-performance liquid chromatography (HPLC) for fine purification.

-

Column: A suitable reversed-phase column (e.g., C18) is used.

-

Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (B52724) is typically employed.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm) is used to monitor the elution of the compounds.

-

-

Fraction Collection and Analysis: Fractions corresponding to the peak of this compound are collected. The purity of the collected fractions is assessed by analytical HPLC.

-

Lyophilization: The pure fractions are combined, and the solvent is removed by lyophilization to yield the isolated this compound as a solid.

Data Presentation

Table 1: Physicochemical and Analytical Data for Rezivertinib

| Property | Value | Reference |

| Molecular Formula | C27H30N6O3 | [5] |

| Molecular Weight | 486.6 g/mol | [5] |

| Exact Mass | 486.23793884 Da | [5] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [6] |

Note: Specific data for this compound is not publicly available and would require experimental determination.

Table 2: Summary of Analytical Techniques for Characterization

| Technique | Purpose | Expected Information |

| LC-MS | Purity assessment and molecular weight determination | Retention time, purity (%), and mass-to-charge ratio (m/z) |

| High-Resolution MS | Accurate mass determination and elemental composition | Precise mass to confirm the molecular formula |

| 1H NMR | Structural elucidation | Chemical shifts, integration, and coupling constants of protons |

| 13C NMR | Structural elucidation | Chemical shifts of carbon atoms |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural analysis | Correlation between protons and carbons to confirm connectivity |

| FTIR | Functional group identification | Presence of key functional groups (e.g., C=O, N-H, C=C) |

Visualization of Experimental Workflow

Synthesis and Isolation Workflow

Caption: General workflow for the synthesis and isolation of an impurity.

Conclusion

The synthesis and isolation of this compound are critical aspects of quality control in the manufacturing of pyrimidine-based EGFR inhibitors like osimertinib. While not a desired product, a thorough understanding of its formation and methods for its isolation and characterization are essential for ensuring the purity, safety, and regulatory compliance of the final active pharmaceutical ingredient. The protocols and workflows outlined in this guide provide a foundational framework for researchers and professionals in the field of drug development to address the challenges associated with process impurities. Further research to elucidate the precise conditions that favor the formation of this analogue can lead to improved synthetic routes with higher purity and yield of the target molecule.

References

- 1. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]

- 2. synthinkchemicals.com [synthinkchemicals.com]

- 3. scirp.org [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Rezivertinib | C27H30N6O3 | CID 118912975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Unveiling the Molecular Targets of Rezivertinib Analogue 1: A Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide provides a comprehensive framework for the biological target identification and validation of Rezivertinib analogue 1, a compound identified as a process impurity of osimertinib (B560133) mesylate.[1][2] Given its structural relationship to Rezivertinib, a potent third-generation epidermal growth factor receptor (EGFR) inhibitor, this guide outlines a strategic approach for researchers and scientists in the field of drug development to elucidate its mechanism of action and potential therapeutic applications. Rezivertinib is known to target both EGFR-sensitizing mutations and the T790M resistance mutation, with high selectivity over wild-type EGFR.[3][4][5][6]

Introduction to Rezivertinib and its Analogue

Rezivertinib is an orally active, irreversible third-generation EGFR tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) harboring EGFR mutations.[5][7][8] It covalently binds to the cysteine residue at position 797 in the ATP-binding site of EGFR, thereby inhibiting its kinase activity and downstream signaling pathways crucial for tumor cell proliferation and survival.[4][6] this compound, being structurally related, warrants a thorough investigation to determine its own biological targets and pharmacological profile.

Quantitative Data Summary

While specific quantitative data for this compound is not yet publicly available, the following table summarizes the known activity of Rezivertinib against various EGFR mutant cell lines, which serves as a benchmark for the proposed target identification studies.

| Compound | Cell Line | EGFR Mutation | GI50 (nM) |

| Rezivertinib | PC9 | del19 | 13.3[5] |

| Rezivertinib | HCC827 | L858R | 6.8[5] |

| Rezivertinib | NCI-H1975 | del19/T790M | 22[5] |

| Rezivertinib | A431 | Wild-Type | > 1000[5] |

Proposed Experimental Workflow for Target Identification

The following diagram illustrates a comprehensive workflow for the biological target identification and validation of this compound.

Caption: A logical workflow for identifying and validating the biological targets of a novel kinase inhibitor.

Detailed Experimental Protocols

A multi-pronged approach is recommended to robustly identify and validate the biological targets of this compound.

In Vitro Kinase Profiling

-

Objective: To determine the selectivity of this compound across a broad range of human kinases.

-

Methodology: A radiometric kinase assay, such as the HotSpot assay, can be employed.[9]

-

Prepare a dilution series of this compound.

-

In a multi-well plate, incubate each kinase from a diverse panel with a specific peptide or protein substrate and [γ-³³P]ATP.

-

Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

-

Allow the kinase reaction to proceed for a defined period.

-

Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of inhibition for each kinase at different concentrations of the analogue and determine the IC₅₀ values.

-

Cell-Based Phenotypic Screening

-

Objective: To assess the anti-proliferative activity of this compound across a panel of cancer cell lines with known driver mutations.

-

Methodology: A luminescence-based cell viability assay (e.g., CellTiter-Glo®) can be utilized.[10][11]

-

Seed various cancer cell lines (including those with EGFR mutations and wild-type EGFR) in 96- or 384-well plates.

-

After cell attachment, treat the cells with a range of concentrations of this compound.

-

Incubate for a period of 72 hours.

-

Add the cell viability reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure the luminescence using a plate reader.

-

Calculate the half-maximal growth inhibitory concentration (GI₅₀) for each cell line.

-

Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm direct binding of this compound to its target protein(s) in a cellular context.

-

Methodology:

-

Treat intact cells with this compound or a vehicle control.

-

Heat the cell suspensions at a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.

-

Binding of the analogue will stabilize the target protein, resulting in a higher melting temperature compared to the control.

-

Affinity Purification-Mass Spectrometry (AP-MS)

-

Objective: To identify the direct binding partners of this compound in an unbiased manner.

-

Methodology:

-

Synthesize a derivative of this compound with a linker for immobilization on beads.

-

Incubate the immobilized analogue with cell lysates.

-

Wash the beads to remove non-specific binders.

-

Elute the bound proteins.

-

Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

EGFR Signaling Pathways

Understanding the key signaling pathways downstream of EGFR is crucial for interpreting the functional consequences of target engagement by this compound. The following diagrams illustrate the major EGFR signaling cascades.

Caption: The Ras-Raf-MEK-ERK (MAPK) signaling pathway downstream of EGFR activation.[10][12]

Caption: The PI3K-Akt-mTOR signaling pathway promoting cell survival downstream of EGFR.[10][13]

Conclusion

This technical guide provides a robust framework for the systematic identification and validation of the biological targets of this compound. By employing a combination of in vitro, cellular, and proteomic approaches, researchers can elucidate the mechanism of action of this compound, assess its selectivity profile, and determine its potential as a therapeutic agent. The detailed protocols and pathway diagrams serve as a valuable resource for drug development professionals embarking on the characterization of novel kinase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of Rezivertinib? [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rezivertinib | C27H30N6O3 | CID 118912975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Beta Pharma | Oncology Pipeline – NSCLC Drugs [betapharma.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. reactionbiology.com [reactionbiology.com]

- 10. benchchem.com [benchchem.com]

- 11. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

- 13. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

In-Depth Technical Guide: Rezivertinib and its Analogue 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Rezivertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its associated analogue 1. This document details their chemical properties, biological activities, and the experimental methodologies used for their characterization.

Core Compound Identification

A critical aspect of drug development and research is the precise identification of chemical entities. The Chemical Abstracts Service (CAS) number and molecular formula for Rezivertinib and its analogue 1 are fundamental for regulatory, manufacturing, and research purposes.

| Compound | CAS Number | Molecular Formula |

| Rezivertinib | 1835667-12-3[1][2][3] | C27H30N6O3[1][2] |

| Rezivertinib analogue 1 | 2227103-37-7[4][5][6][7][8] | C27H33N7O[8] |

This compound has been identified as a process impurity of osimertinib (B560133) mesylate.[4]

Quantitative Biological Activity of Rezivertinib

Rezivertinib has demonstrated potent and selective inhibitory activity against EGFR mutations, particularly the T790M resistance mutation, which often arises after treatment with earlier-generation EGFR TKIs. The following table summarizes key quantitative data from preclinical and clinical studies.

| Parameter | Value | Cell Line/Study Population | Reference |

| IC50 (EGFR T790M/L858R) | ~1–10 nM | Preclinical | [3] |

| IC50 (H1975 cell line) | ~8 nM | Preclinical | [3] |

| GI50 (PC9, del19) | 13.3 nM | Preclinical | |

| GI50 (HCC827, L858R) | 6.8 nM | Preclinical | |

| GI50 (NCI-H1975, del19/T790M) | 22 nM | Preclinical | |

| GI50 (A431, EGFR WT) | > 1000 nM | Preclinical | |

| Objective Response Rate (ORR) | 59.3% | Patients with EGFR T790M-mutated advanced NSCLC | [9] |

| Median Progression-Free Survival (PFS) | 9.7 months | Patients with EGFR T790M-mutated advanced NSCLC | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used in the evaluation of Rezivertinib and similar EGFR inhibitors.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of EGFR.

Objective: To measure the half-maximal inhibitory concentration (IC50) of the test compound against wild-type and mutant EGFR kinases.

Materials:

-

Recombinant human EGFR enzymes (Wild-Type, L858R, T790M)

-

ATP (Adenosine triphosphate)

-

Fluorescently labeled peptide substrate (e.g., Y12-Sox)

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

Test compound serially diluted in 50% DMSO

-

384-well, white, non-binding surface microtiter plates

-

Plate reader capable of monitoring fluorescence

Procedure:

-

Prepare a 10X stock solution of the EGFR enzyme in the kinase reaction buffer.

-

Prepare a 1.13X stock solution of ATP and the peptide substrate in the same buffer.

-

Add 5 µL of the 10X kinase solution to each well of the 384-well plate.

-

Add 0.5 µL of the serially diluted test compound or DMSO control to the respective wells and pre-incubate.

-

Initiate the kinase reaction by adding 45 µL of the ATP/peptide substrate mix.

-

Monitor the reaction kinetics by measuring fluorescence at appropriate excitation and emission wavelengths (e.g., λex360/λem485 for Y12-Sox) at regular intervals.

-

Calculate the initial reaction velocity from the linear phase of the progress curves.

-

Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data to a variable slope model to determine the IC50 value.[10]

Cellular Viability Assay (MTT Assay)

This assay assesses the effect of a compound on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compound in cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A431, NCI-H1975, PC-9)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound serially diluted in cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or vehicle control and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

-

Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.[11][12]

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

Objective: To assess the ability of the test compound to inhibit tumor growth in mice bearing human tumor xenografts.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cell line (e.g., NCI-H1975)

-

Test compound formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Inject human cancer cells subcutaneously into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the respective groups, typically daily via oral gavage.

-

Measure the tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.[13]

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows are essential for understanding the mechanism of action and the drug development process.

Caption: EGFR Signaling Pathway and Inhibition by Rezivertinib.

Caption: General Workflow for EGFR Inhibitor Drug Development.

References

- 1. Rezivertinib | C27H30N6O3 | CID 118912975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Safety, Efficacy, and Pharmacokinetics of Rezivertinib (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

Preliminary Cytotoxicity Screening of Rezivertinib Analogue 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Rezivertinib analogue 1, a compound of interest in the study of non-small cell lung cancer. This document outlines the core methodologies, presents illustrative data, and details the underlying molecular pathways relevant to its mechanism of action as a potential Epidermal Growth Factor Receptor (EGFR) inhibitor.

Introduction

Rezivertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) that selectively targets both EGFR-sensitizing mutations and the T790M resistance mutation, which often arises after treatment with earlier-generation TKIs.[1][2][3] this compound is a related compound, identified as a process impurity of osimertinib (B560133) mesylate, and is under investigation for its potential role in cancer research.[4]

The preliminary assessment of any new compound with therapeutic potential requires a robust evaluation of its cytotoxic effects on relevant cancer cell lines. This guide details a standard approach for such a screening, using methodologies and data presentation formats applicable to the study of Rezivertinib and its analogues.

Mechanism of Action: EGFR Signaling Pathway

Rezivertinib and its analogues are designed to inhibit the EGFR signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving uncontrolled cell growth in cancers like non-small cell lung cancer (NSCLC).[1] Third-generation inhibitors like Rezivertinib are designed to selectively bind to the ATP-binding site of mutant EGFR, blocking the downstream signaling cascades crucial for tumor growth, such as the PI3K-AKT-mTOR and Ras-Raf-MEK-ERK pathways.[1]

Below is a diagram illustrating the EGFR signaling cascade and the point of inhibition for TKIs like Rezivertinib.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value, which represents the concentration of the drug required to inhibit cell proliferation or viability by 50%. These values are determined by treating cancer cell lines with a range of drug concentrations and measuring the cellular response.

The following table summarizes the reported GI50 values for Rezivertinib against several NSCLC cell lines and includes hypothetical, illustrative data for this compound for comparative purposes.

| Compound | Cell Line | EGFR Mutation Status | GI50 (nM) |

| Rezivertinib | PC9 | del19 | 13.3[1][5] |

| HCC827 | L858R | 6.8[1][5] | |

| NCI-H1975 | L858R / T790M | 22.0[1][5] | |

| A431 | Wild-Type | > 1000[1][5] | |

| This compound * | PC9 | del19 | 18.5 |

| HCC827 | L858R | 9.2 | |

| NCI-H1975 | L858R / T790M | 35.1 | |

| A431 | Wild-Type | > 1000 |

Disclaimer: Data for this compound is hypothetical and for illustrative purposes only. No public data is currently available.

Experimental Protocols

A standard method for assessing cell viability in response to a test compound is the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Cell Viability Screening via MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on NSCLC cell lines and calculate the GI50 values.

Materials:

-

NSCLC cell lines (e.g., PC9, NCI-H1975)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader

Workflow Diagram:

Procedure:

-

Cell Seeding: Harvest and count cells during their logarithmic growth phase. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be kept constant and low (<0.1%) across all wells. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control (medium with DMSO).

-

Drug Incubation: Incubate the plates for 72 hours under the same conditions as step 2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this period, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other readings.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

-

Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the GI50 value.

-

Conclusion

This guide outlines a foundational approach for the preliminary in vitro cytotoxicity screening of this compound. By employing standardized methodologies such as the MTT assay and utilizing clear data presentation formats, researchers can effectively assess the compound's potential as an anti-cancer agent. The provided protocols and diagrams serve as a robust starting point for further investigation into the biological activity and therapeutic promise of novel EGFR inhibitors.

References

Rezivertinib: A Technical Overview of a Third-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rezivertinib (B610453), also known as BPI-7711, is a potent, orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It is designed to selectively target both the common sensitizing EGFR mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation, which often emerges after treatment with earlier-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][4][5] This high selectivity for mutant EGFR over wild-type (WT) EGFR minimizes certain dose-limiting toxicities associated with non-selective inhibitors.[5] This technical guide provides an overview of the available data on the solubility and stability of Rezivertinib, general experimental protocols for these assessments, and the key signaling pathway it modulates.

It is important to note that while this document aims to be a comprehensive resource, specific data for a designated "Rezivertinib analogue 1" is not publicly available. The information presented herein pertains to Rezivertinib.

Solubility Data

Rezivertinib is characterized by its poor aqueous solubility.[1] The available quantitative and qualitative solubility data for Rezivertinib is summarized in the table below.

| Solvent | Solubility | Concentration (if specified) | Notes |

| Water | Insoluble | - | |

| DMSO | Soluble | 10 mM | [6] |

| DMSO | Soluble | 24 mg/mL (49.32 mM) | Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[1] |

| DMSO | Soluble | 100 mg/mL (205.52 mM) | Sonication is recommended. |

| Ethanol | Soluble | 3 mg/mL | [1] |

Stability Data

Specific stability data for Rezivertinib under various conditions (e.g., pH, temperature, light) is not extensively detailed in publicly accessible sources. However, general recommendations for the storage of Rezivertinib solutions provide some insight into its stability:

| Storage Condition | Duration |

| -80°C | 6 months (in solvent) |

| -20°C | 1 month (in solvent) |

| -20°C | 3 years (as powder) |

It is standard practice in drug development to conduct comprehensive stability studies following guidelines from regulatory bodies like the FDA. These studies typically assess stability under various stress conditions to determine the drug's shelf-life and appropriate storage conditions.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the solubility and stability of pharmaceutical compounds like Rezivertinib.

Thermodynamic Solubility Assessment: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[7]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Methodology:

-

Preparation: An excess amount of the pure, solid compound is added to a flask containing a known volume of the solvent (e.g., water, buffer at a specific pH).

-

Equilibration: The flask is sealed and agitated (e.g., on a shaker) in a temperature-controlled environment for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Sample Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and filtered (e.g., using a 0.45 µm filter) to separate the dissolved solute from any remaining solid particles.

-

Analysis: The concentration of the compound in the filtered supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[7][8]

-

Reporting: The solubility is reported as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or µM).

Dissolution Rate Determination

Dissolution testing is crucial for predicting a drug's in-vivo behavior and ensuring lot-to-lot quality.[9]

Objective: To measure the rate at which a solid drug substance dissolves in a given medium.

Methodology (using a rotating disk apparatus):

-

Disk Preparation: A compact of the drug substance with a known surface area is prepared.

-

Apparatus Setup: The disk is mounted in a holder and submerged in a dissolution medium of known volume and temperature within a dissolution vessel.

-

Rotation and Sampling: The disk is rotated at a constant speed, and samples of the dissolution medium are withdrawn at predetermined time intervals.

-

Analysis: The concentration of the dissolved drug in each sample is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

-

Data Analysis: The dissolution rate is calculated from the change in concentration over time and the known surface area of the disk.

Stability Indicating Method Development

Objective: To develop an analytical method capable of separating the intact drug from its degradation products, allowing for the accurate quantification of the drug's stability over time.

Methodology:

-

Stress Conditions: The drug substance is subjected to various stress conditions, including heat, humidity, light (photostability), and different pH solutions (acidic, basic, and neutral).

-

Method Development: An analytical method, typically HPLC, is developed to achieve baseline separation between the parent drug peak and the peaks of any degradation products formed under the stress conditions.

-

Method Validation: The developed method is validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and specificity for quantifying the drug in the presence of its degradants.

-

Stability Study: The validated method is then used to analyze samples of the drug substance that have been stored under various long-term and accelerated stability conditions to determine the rate of degradation and establish a shelf-life.

Signaling Pathway

Rezivertinib exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a critical driver of cell proliferation, survival, and differentiation in many cancers.[4] Mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell growth.[4] Rezivertinib is designed to block the kinase activity of mutant EGFR, thereby inhibiting downstream signaling cascades.[4]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Results of the phase IIa study to evaluate the efficacy and safety of rezivertinib (BPI-7711) for the first-line treatment of locally advanced or metastatic/recurrent NSCLC patients with EGFR mutation from a phase I/IIa study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Rezivertinib? [synapse.patsnap.com]

- 5. Rezivertinib | C27H30N6O3 | CID 118912975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. probechem.com [probechem.com]

- 7. researchgate.net [researchgate.net]

- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 9. pharmtech.com [pharmtech.com]

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Rezivertinib Analogue 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Rezivertinib Analogue 1, a putative third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Rezivertinib and its analogues are designed to target EGFR activating mutations, including the T790M resistance mutation, which are prevalent in non-small cell lung cancer (NSCLC).[1][2][3][4] The following protocols describe methodologies for assessing the compound's inhibitory activity on EGFR kinase, its effect on cancer cell viability, and its impact on downstream signaling pathways.

EGFR Signaling Pathway

Rezivertinib acts as a tyrosine kinase inhibitor by targeting the epidermal growth factor receptor (EGFR).[1][2] Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as RAS-RAF-MEK-ERK and PI3K-AKT-mTOR, which are crucial for cell proliferation and survival.[1] Mutations in EGFR can lead to its constitutive activation, promoting uncontrolled cell growth.[1] Rezivertinib and its analogues are designed to inhibit the kinase activity of mutant EGFR, thereby blocking these oncogenic signals.[1][3]

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of Rezivertinib against various EGFR mutant cell lines. This data can serve as a benchmark for evaluating the activity of this compound.

| Cell Line | EGFR Mutation | GI50 (nM) |

| PC-9 | del19 | 13.3 |

| HCC827 | L858R | 6.8 |

| NCI-H1975 | L858R / T790M | 22 |

| A431 | Wild-Type (WT) | >1000 |

| Data sourced from MedChemExpress.[4] |

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and mutant EGFR kinase activity. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a suitable format.

Workflow for Kinase Inhibition Assay

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Materials:

-

Recombinant human EGFR (wild-type and mutant, e.g., L858R/T790M)

-

Poly-GT or other suitable substrate

-

ATP

-

Kinase buffer

-

TR-FRET detection reagents (e.g., LanthaScreen®)

-

This compound

-

384-well assay plates

-

TR-FRET plate reader

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

Reaction Setup: Add the diluted compound, EGFR enzyme, and substrate to the wells of a 384-well plate.

-

Kinase Reaction: Initiate the reaction by adding ATP to each well. The final ATP concentration should be at the Km for the specific EGFR variant.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the kinase reaction by adding a solution containing EDTA. Add the TR-FRET detection antibody.

-

Data Acquisition: After a 30-minute incubation with the detection antibody, read the plate on a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay

This protocol describes the use of a resazurin-based assay to measure the anti-proliferative effect of this compound on NSCLC cell lines.

Workflow for Cell Viability Assay

Caption: Workflow for the cell viability assay.

Materials:

-

NSCLC cell lines (e.g., PC-9, HCC827, NCI-H1975, A431)

-

Complete cell culture medium

-

This compound

-

Resazurin-based cell viability reagent

-

96-well clear-bottom black plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator.

-

Reagent Addition: Add the resazurin-based reagent to each well and incubate for 2-4 hours.

-

Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis: Determine the concentration of this compound that causes a 50% reduction in cell growth (GI50) by plotting the percentage of cell viability against the log concentration of the compound.

Western Blotting

This protocol is for analyzing the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

Workflow for Western Blotting

Caption: Workflow for the western blotting analysis.

Materials:

-

NSCLC cell lines

-

This compound

-

Lysis buffer

-

Protein assay reagents

-

SDS-PAGE gels and running buffer

-

Transfer buffer and membrane

-

Blocking buffer

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time, then lyse the cells and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation of target proteins relative to total protein levels and the loading control.

References

Application Note: Cell-Based Assays for Evaluating the Activity of Rezivertinib Analogue 1

Audience: Researchers, scientists, and drug development professionals.

Introduction The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[1][2] Rezivertinib is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to be highly selective for both common EGFR-sensitizing mutations and the T790M resistance mutation, which often arises after treatment with earlier-generation TKIs.[2][3][4][5] This application note provides detailed protocols for a series of cell-based assays to characterize the biological activity of Rezivertinib analogue 1, a compound structurally related to Rezivertinib, to determine its efficacy as a potential EGFR inhibitor.

Mechanism of Action: EGFR Signaling Pathway Upon binding to ligands like EGF, EGFR forms dimers, leading to the activation of its intracellular tyrosine kinase domain and subsequent autophosphorylation.[6][7] This creates docking sites for adaptor proteins that initiate downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and growth.[2][6] this compound is hypothesized to function by binding to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and blocking these downstream signals, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[2]

Caption: EGFR signaling pathways and the inhibitory action of this compound.

Cell Viability and Proliferation Assay

Principle: This assay quantifies the effect of this compound on the proliferation of cancer cell lines. A luminescence-based assay, such as CellTiter-Glo®, measures ATP levels, which correlate with the number of metabolically active, viable cells.[1][8] By treating EGFR-dependent cancer cells with serial dilutions of the compound, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of the compound's potency.[1]

Recommended Cell Lines:

-

NCI-H1975: NSCLC line with L858R and T790M resistance mutations.[4]

-

PC-9: NSCLC line with an EGFR exon 19 deletion.[4]

-

HCC827: NSCLC line with an EGFR L858R mutation.[4]

-

A431: Epidermoid carcinoma line with wild-type EGFR overexpression, to assess selectivity.[4]

Protocol:

-

Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in culture medium.

-

Cell Treatment: Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of the compound or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

ATP Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.

-

Signal Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Convert raw luminescence units to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value.

Data Presentation:

Table 1: Example IC50 Values for this compound

| Cell Line | EGFR Mutation Status | IC50 (nM) |

|---|---|---|

| PC-9 | del19 | e.g., 15 |

| HCC827 | L858R | e.g., 8 |

| NCI-H1975 | L858R / T790M | e.g., 25 |

| A431 | Wild-Type (WT) | e.g., >1000 |

Inhibition of EGFR Phosphorylation by Western Blot

Principle: To confirm that this compound directly targets EGFR kinase activity, a Western blot is performed to measure the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR.[9] A reduction in the p-EGFR signal in compound-treated cells indicates successful inhibition of the receptor's autophosphorylation.[10]

Caption: Experimental workflow for Western blot analysis of EGFR phosphorylation.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., NCI-H1975) in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.

-

Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control for 2 hours.

-

Stimulation: Stimulate the cells with EGF (50 ng/mL) for 15 minutes to induce EGFR phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]

-

Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.[9]

-

Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and run to separate proteins by size.[9]

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.[9]

-

Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific binding.[11]

-

Antibody Incubation:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for p-EGFR (e.g., Tyr1068).

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[9]

-

Stripping and Re-probing: Strip the membrane and re-probe with primary antibodies for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[9]

Data Presentation:

Table 2: Densitometry Analysis of EGFR Phosphorylation

| Treatment Concentration (nM) | Relative p-EGFR / Total EGFR Ratio | % Inhibition |

|---|---|---|

| 0 (Vehicle Control) | 1.00 | 0% |

| 10 | e.g., 0.65 | e.g., 35% |

| 100 | e.g., 0.15 | e.g., 85% |

| 1000 | e.g., 0.05 | e.g., 95% |

Apoptosis Induction Assay

Principle: Effective anti-cancer drugs often kill tumor cells by inducing apoptosis (programmed cell death).[12][13] This assay uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[14] PI is a fluorescent dye that cannot cross the membrane of live cells, but stains the DNA of late apoptotic or necrotic cells with compromised membranes.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach 60-70% confluency, treat them with this compound at concentrations around the determined IC50 value (e.g., 1x and 5x IC50) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells from each well and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Data Presentation:

Table 3: Quantification of Apoptosis by Flow Cytometry

| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

|---|---|---|---|

| Vehicle Control | e.g., 95% | e.g., 3% | e.g., 2% |

| This compound (1x IC50) | e.g., 60% | e.g., 25% | e.g., 15% |

| this compound (5x IC50) | e.g., 20% | e.g., 45% | e.g., 35% |

Summary and Interpretation The combination of these three assays provides a comprehensive profile of this compound's activity. A potent and selective compound is expected to show low nanomolar IC50 values against EGFR-mutant cell lines but significantly higher values against wild-type cells. This anti-proliferative activity should be confirmed by a dose-dependent reduction in EGFR phosphorylation. Finally, the apoptosis assay will clarify whether the observed growth inhibition is due to the induction of programmed cell death, a hallmark of an effective targeted cancer therapy.[13]

Caption: Logical flow from target inhibition to cellular outcomes for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Rezivertinib? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Beta Pharma | Oncology Pipeline – NSCLC Drugs [betapharma.com]

- 6. ClinPGx [clinpgx.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 12. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. unlocking-precision-in-cancer-drug-screening-the-power-of-cell-apoptosis-detection-kits [tsktbiotech.com]

- 14. 凋亡分析检测 [sigmaaldrich.com]

Application Notes and Protocols for Studying EGFR T790M Resistance Using Rezivertinib Analogue 1

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of non-small cell lung cancer (NSCLC). The most common mechanism of resistance to first- and second-generation EGFR TKIs is the acquisition of a secondary mutation in the EGFR gene, T790M.[1][2][3] Third-generation EGFR TKIs have been developed to overcome this resistance mechanism by specifically targeting EGFR mutants harboring the T790M mutation while sparing wild-type EGFR.[4][5][6]

Rezivertinib analogue 1 is a research compound identified as a process impurity of osimertinib (B560133) mesylate.[4][7][8][9] While specific biological data for this compound is not extensively available in the public domain, its association with a potent third-generation EGFR inhibitor suggests its utility as a tool for studying EGFR T790M-mediated resistance. Rezivertinib, a structurally related third-generation EGFR TKI, has demonstrated significant clinical activity in patients with EGFR T790M-mutated NSCLC.[10][11][12][13][14][15][16][17]

These application notes provide a comprehensive set of protocols for researchers to evaluate the potential of this compound, or similar compounds, in the context of EGFR T790M resistance. The methodologies described herein cover biochemical and cellular assays, as well as in vivo models, to facilitate a thorough investigation of its mechanism of action and anti-cancer efficacy.

Disclaimer: The following protocols are representative examples for the characterization of third-generation EGFR inhibitors against the T790M mutation. Due to the limited publicly available data on this compound, these protocols should be adapted and optimized by the end-user for their specific experimental needs.

Data Presentation

Table 1: Representative Biochemical Activity of a Third-Generation EGFR Inhibitor

| Target Enzyme | IC₅₀ (nM) |

| EGFR (L858R/T790M) | 1 - 10 |

| EGFR (exon 19 del/T790M) | 1 - 15 |

| EGFR (L858R) | 10 - 50 |

| EGFR (exon 19 del) | 5 - 40 |

| Wild-Type EGFR | >500 |

Note: The IC₅₀ values presented are hypothetical and representative for a potent and selective third-generation EGFR inhibitor. Actual values for this compound would need to be determined experimentally.

Table 2: Representative Cellular Activity of a Third-Generation EGFR Inhibitor

| Cell Line | EGFR Mutation Status | GI₅₀ (nM) |

| NCI-H1975 | L858R/T790M | 10 - 100 |

| PC-9 (T790M engineered) | exon 19 del/T790M | 15 - 120 |

| HCC827 | exon 19 del | 20 - 150 |

| A549 | Wild-Type | >1000 |

Note: The GI₅₀ values are representative and indicate the concentration required to inhibit cell growth by 50%. These values should be experimentally determined for this compound.

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of wild-type and mutant EGFR kinases.

Principle: An in vitro kinase assay measures the phosphorylation of a substrate by a purified EGFR kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, typically using an ATP-to-light signal conversion method.

Materials:

-

Recombinant human EGFR (Wild-Type, L858R, L858R/T790M, exon 19 del/T790M)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[18]

-

This compound

-

ADP-Glo™ Kinase Assay kit (or similar)

-

White, opaque 384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

In a 384-well plate, add 5 µL of kinase buffer containing the EGFR enzyme.[19]

-

Add 50 nL of the this compound dilutions or DMSO (vehicle control) to the wells.[19]

-

Incubate for 30 minutes at room temperature to allow for compound binding.[19]

-

Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.[19]

-

Incubate for 1 hour at room temperature.[19]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Proliferation Assay

Objective: To evaluate the effect of this compound on the growth of NSCLC cell lines with different EGFR mutation statuses.

Principle: This assay measures the number of viable cells after treatment with the inhibitor. A common method involves using a reagent that is converted into a fluorescent or luminescent product by metabolically active cells.

Materials:

-

NSCLC cell lines (e.g., NCI-H1975 [L858R/T790M], PC-9 [exon 19 del], A549 [WT])

-

Cell culture medium and supplements

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Opaque-walled 96-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ values.

Western Blot Analysis of EGFR Signaling Pathway

Objective: To assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

Principle: Western blotting is used to detect specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated forms of proteins, the activation state of signaling pathways can be determined.

Materials:

-

NSCLC cell lines

-

This compound

-

EGF (Epidermal Growth Factor)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat cells with various concentrations of this compound or DMSO for 2 hours.

-

Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of EGFR T790M-driven NSCLC.

Principle: Human NSCLC cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Materials:

-

NCI-H1975 cells (or other suitable EGFR T790M-positive cell line)

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Matrigel (optional)

-

This compound

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Calipers for tumor measurement

Protocol:

-

Inject NCI-H1975 cells subcutaneously into the flank of the mice.

-

Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.[19]

-

Administer this compound or vehicle control daily by oral gavage.[19]

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.[19]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

After a predetermined treatment period (e.g., 21 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).

-

Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Visualization of Signaling Pathways and Workflows

EGFR Signaling Pathway Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. Development of New Mouse Lung Tumor Models Expressing EGFR T790M Mutants Associated with Clinical Resistance to Kinase Inhibitors | PLOS One [journals.plos.org]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Targeted Therapy for Non-Small-Cell Lung Cancer: Current Progress and Future Directions [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, CAS [[2227103-37-7]] | BIOZOL [biozol.de]

- 10. benchchem.com [benchchem.com]

- 11. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Safety, Efficacy, and Pharmacokinetics of Rezivertinib (BPI-7711) in Patients With Advanced NSCLC With EGFR T790M Mutation: A Phase 1 Dose-Escalation and Dose-Expansion Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. targetedonc.com [targetedonc.com]

- 17. researchgate.net [researchgate.net]

- 18. promega.com [promega.com]

- 19. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for the Quantification of Rezivertinib Analogue 1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the quantification of Rezivertinib analogue 1, a known process impurity of the tyrosine kinase inhibitor, osimertinib. Given the absence of a specific, validated public method for this analogue, this document presents a representative Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol. This protocol is based on established methods for the quantification of Rezivertinib and other structurally related tyrosine kinase inhibitors (TKIs) in biological matrices.

Introduction to Rezivertinib and its Significance

Rezivertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4][5] It is designed to selectively target both the initial EGFR sensitizing mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs.[1][2][3][4] By inhibiting the kinase activity of these mutated EGFRs, Rezivertinib blocks downstream signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-AKT-mTOR pathways, leading to the apoptosis of cancer cells.[1] The accurate quantification of Rezivertinib and its analogues is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the quality and safety of the drug product.

Rezivertinib Signaling Pathway

Rezivertinib targets mutated Epidermal Growth Factor Receptors (EGFR), preventing their autophosphorylation and subsequent activation of downstream pro-survival signaling cascades. This targeted inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring these specific EGFR mutations.

Experimental Workflow for Quantification

The quantification of this compound in a biological matrix, such as human plasma, typically involves sample preparation to isolate the analyte from interfering substances, followed by instrumental analysis using LC-MS/MS. The general workflow is depicted below.

Analytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of TKIs in biological matrices due to its high sensitivity, selectivity, and robustness.[6][7][8] The following protocol is a representative method for the quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and efficient method for extracting small molecules like TKIs from plasma samples.

-

To 100 µL of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled analogue of Rezivertinib or another TKI like osimertinib-d3).

-

Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of tubes.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

2. Chromatographic Conditions

The following table outlines a representative set of chromatographic conditions.

| Parameter | Recommended Conditions |

| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system. |

| Column | A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size). |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile. |

| Flow Rate | 0.4 mL/min. |

| Gradient Elution | A gradient program should be optimized to ensure sufficient separation of the analyte from matrix components. |

| Column Temperature | 40°C. |

| Injection Volume | 5-10 µL. |

3. Mass Spectrometric Conditions

The following table provides representative mass spectrometric conditions.

| Parameter | Recommended Conditions |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), positive mode. |

| Multiple Reaction Monitoring (MRM) Transitions | Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion. For Rezivertinib (MW: 486.57 g/mol ), a potential transition could be investigated. |

| Ion Source Temperature | 500°C. |

| Ion Spray Voltage | 4500 V. |

| Gas Settings | Nebulizer, heater, and curtain gas pressures should be optimized for the specific instrument. |

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability. The following table summarizes key validation parameters and their typical acceptance criteria.

| Parameter | Description | Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) > 0.99. |

| Accuracy and Precision | Accuracy refers to the closeness of the measured value to the true value. Precision refers to the reproducibility of the measurements. | Within-run and between-run precision (%CV) should be ≤15% (≤20% at the Lower Limit of Quantification, LLOQ). Accuracy (%RE) should be within ±15% (±20% at the LLOQ).[9] |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The coefficient of variation of the internal standard-normalized matrix factor should be ≤15%. |

| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |

| Stability | The stability of the analyte in the biological matrix under different storage and handling conditions. | Analyte concentration should be within ±15% of the nominal concentration. |

Quantitative Data Summary

The following table presents a hypothetical, yet representative, summary of quantitative data that would be generated during the validation of the analytical method for this compound.

| Validation Parameter | Concentration (ng/mL) | Result |

| Linearity Range | 1 - 1000 | r² = 0.998 |

| Lower Limit of Quantification (LLOQ) | 1 | Precision (%CV) = 12.5, Accuracy (%RE) = 95.2 |

| Within-Run Precision (%CV) | 5 (Low QC) | 8.7 |

| 50 (Mid QC) | 6.3 | |

| 800 (High QC) | 4.1 | |

| Between-Run Precision (%CV) | 5 (Low QC) | 10.2 |

| 50 (Mid QC) | 8.1 | |

| 800 (High QC) | 5.9 | |

| Accuracy (%RE) | 5 (Low QC) | 103.5 |

| 50 (Mid QC) | 98.9 | |

| 800 (High QC) | 101.2 | |

| Recovery (%) | Low, Mid, High QC | 85-92 |

| Matrix Effect (%) | Low, High QC | 93-105 |

Disclaimer: The provided protocols and data are representative and intended for informational purposes. Specific parameters should be optimized and the method fully validated for the intended application in a certified laboratory.

References

- 1. rjptonline.org [rjptonline.org]

- 2. payeshdarou.ir [payeshdarou.ir]

- 3. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]

- 4. Development and validation of an LC-MS/MS method for quantification of Osimertinib and its two metabolites AZ7550 and AZ5104 in human plasma including long-time storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. An UPLC-MS/MS Method for Determination of Osimertinib in Rat Plasma: Application to Investigating the Effect of Ginsenoside Rg3 on the Pharmacokinetics of Osimertinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

Preparation and Storage of Rezivertinib Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of Rezivertinib (BPI-7711), a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Rezivertinib is crucial in the study of non-small cell lung cancer (NSCLC) by targeting EGFR activating mutations, including the T790M resistance mutation.[1][2][3] Adherence to proper protocols for stock solution preparation and storage is paramount to ensure experimental reproducibility and the integrity of results. These guidelines are intended for research purposes and can be adapted for structurally similar analogues, although specific properties for any new analogue must be determined empirically.

Physicochemical Properties and Solubility of Rezivertinib

Understanding the fundamental properties of Rezivertinib is essential for its effective use in experimental settings.

| Property | Value | Reference |

| Molecular Weight | 486.6 g/mol | [3] |

| Appearance | Solid | [4] |

| Purity (Typical) | ≥98% (often confirmed by HPLC) | [2] |

| Solubility in DMSO | ≥ 24 mg/mL (approximately 49.32 mM) | [1] |

| Solubility in Ethanol | 3 mg/mL | [1] |

| Solubility in Water | Insoluble | [1] |

Note: The solubility of Rezivertinib in DMSO can be significant, with some sources indicating solubility up to 125 mg/mL (256.90 mM).[2] However, it is crucial to use fresh, anhydrous DMSO as the solvent is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1][2]

Recommended Storage Conditions

Proper storage is critical to maintain the stability and activity of Rezivertinib.

| Form | Storage Temperature | Duration | Key Considerations | Reference |